4-Bromophenethyl 4-methylbenzenesulfonate
Overview
Description
4-Bromophenethyl-4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H15BrO3S and a molecular weight of 355.25 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of compounds related to 4-Bromophenethyl-4-methylbenzenesulfonate has been described in various studies. For instance, one procedure involves the selective oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone . Another study discusses the use of a new derivatization agent, 4-APEBA, which contains a bromophenethyl group, for the analysis and screening of unknown aldehydes .Molecular Structure Analysis
The molecular structure of 4-Bromophenethyl-4-methylbenzenesulfonate consists of a bromophenethyl group and a methylbenzenesulfonate ester . This structure contributes to its unique chemical properties and potential applications in various scientific research areas.Scientific Research Applications
1. Spectroscopy and Structural Studies
4-Bromophenethyl-4-methylbenzenesulfonate and related compounds have been extensively studied for their molecular structures using spectroscopic techniques. For example, a study by Ristova et al. (1999) utilized ab initio quantum chemical methods and IR and Raman spectroscopy to explore the structure of the 4-methylbenzenesulfonate anion, revealing valuable insights into the vibrational modes of such compounds (Ristova et al., 1999).
2. Supramolecular Chemistry
4-Bromophenethyl-4-methylbenzenesulfonate analogs have been used in the study of noncovalent interactions in supramolecular architectures. Andleeb et al. (2018) investigated compounds like 2- and 4-formylphenyl 4-substituted benzenesulfonates to understand the role of halogen bonding and π-π interactions in solid-state structures (Andleeb et al., 2018).
3. Nonlinear Optical Properties
Studies have also focused on the nonlinear optical properties of these compounds. Sivakumar et al. (2016) reported on the third-order nonlinear optical properties of 4-Bromoanilinium 4-methylbenzenesulfonate, highlighting its potential as a nonlinear optical material (Sivakumar et al., 2016).
4. Crystallography and Molecular Interactions
Crystallographic studies have provided insights into the molecular interactions and structural organization of 4-Bromophenethyl-4-methylbenzenesulfonate derivatives. For example, Yusof et al. (2012) analyzed the crystal structure of a sulfonate derivative, shedding light on molecular architecture and interactions (Yusof et al., 2012).
5. Synthetic Chemistry
These compounds are also of interest in synthetic chemistry. Vasin et al. (2016) explored the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, demonstrating its utility in producing Michael adducts (Vasin et al., 2016).
Safety and Hazards
4-Bromophenethyl-4-methylbenzenesulfonate is primarily used for research and development and is not intended for medicinal, household, or other uses . As with all chemicals, it should be handled with care to avoid potential hazards. Specific safety data sheets should be consulted for detailed information on handling, storage, and disposal .
Properties
IUPAC Name |
2-(4-bromophenyl)ethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3S/c1-12-2-8-15(9-3-12)20(17,18)19-11-10-13-4-6-14(16)7-5-13/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZBIRPGWMZHFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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